Lanepitant dihydrochloride is a neurokinin-1 receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in pain management and the treatment of nausea and vomiting associated with chemotherapy. It is classified as a synthetic peptide derivative, designed to inhibit the action of substance P, a neuropeptide involved in pain perception and inflammatory processes.
Lanepitant dihydrochloride is derived from the broader category of neurokinin-1 receptor antagonists, which includes various compounds developed for similar therapeutic purposes. The compound has been investigated in clinical settings for its efficacy in reducing chemotherapy-induced nausea and pain management.
The synthesis of Lanepitant dihydrochloride involves several steps typically executed through solid-phase peptide synthesis techniques. The lead structure for Lanepitant was synthesized using a combination of standard solid-phase synthesis methods and solution-phase coupling reactions.
The molecular structure of Lanepitant dihydrochloride can be described by its chemical formula and 3D conformation.
Lanepitant dihydrochloride undergoes various chemical reactions during its synthesis and when interacting with biological targets.
Lanepitant exerts its pharmacological effects primarily through antagonism at the neurokinin-1 receptor, which is activated by substance P.
Lanepitant dihydrochloride exhibits several physical and chemical properties relevant to its formulation and therapeutic use.
Lanepitant dihydrochloride has several significant applications in scientific research and clinical practice:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3